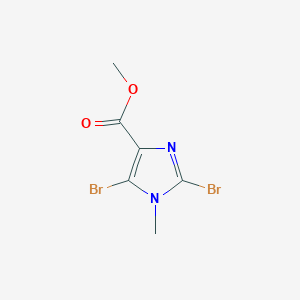

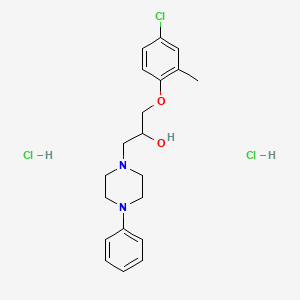

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of a related compound, 4-amino-N-[2 (diethylamino) ethyl] benzamide, was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Aplicaciones Científicas De Investigación

Versatile Synthesis Protocols

A study highlights the use of palladium-catalyzed ortho-fluorination techniques in medicinal chemistry and synthesis. This protocol is broadly applicable for converting triflamide into a wide range of synthetically useful functional groups, showcasing its utility in the development of fluorinated compounds like 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide for diverse applications (Wang, Mei, & Yu, 2009).

Neurodegenerative Disease Research

Another significant application is in neurodegenerative disease research, where a derivative of 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide is used as a molecular imaging probe. This probe, coupled with positron emission tomography (PET), quantifies serotonin 1A receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding and diagnosis of the disease (Kepe et al., 2006).

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Research focused on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate demonstrates the importance of fluorinated compounds in pharmaceuticals and agrochemicals. These methods offer efficient pathways to access fluorinated heterocycles, which are critical for developing new therapeutic agents and agricultural chemicals (Wu et al., 2017).

Antiviral and Antibacterial Applications

Benzamide-based derivatives, including structures related to 4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide, have shown promise in antiviral and antibacterial studies. For instance, certain benzamide-based 5-aminopyrazoles and their derivatives demonstrated remarkable antiavian influenza virus activity, highlighting their potential in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020). Moreover, derivatives have been synthesized and characterized for their antibacterial activities, suggesting their utility in combating bacterial infections (Adam et al., 2016).

Direcciones Futuras

The future directions for research on “4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could include investigating its potential use in pharmaceuticals, given the biological activity of related compounds .

Propiedades

IUPAC Name |

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-8-6-10(4-5-16-8)17-13(18)11-3-2-9(15)7-12(11)14/h2-7H,15H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIRFBLDXDZFHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)NC(=O)C2=C(C=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-2-fluoro-N-(2-methylpyridin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2972543.png)

![3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2972549.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2972551.png)

![N-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2972552.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2972561.png)

![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)